Cas no 5550-75-4 (2’-Epi-9,10-dihydroergotamine)

2’-Epi-9,10-dihydroergotamine is a stereoisomer of dihydroergotamine, characterized by its modified epimeric configuration at the 2’ position. This structural variation influences its pharmacological profile, potentially offering distinct receptor binding affinities and metabolic stability compared to its parent compound. As a derivative of ergot alkaloids, it exhibits vasoconstrictive and serotonin receptor-modulating properties, making it relevant for research in vascular and neurological applications. Its stability and reduced susceptibility to oxidative degradation may enhance its utility in experimental studies. The compound is primarily used in preclinical investigations to explore structure-activity relationships and optimize therapeutic candidates targeting migraine or other cerebrovascular disorders.
2’-Epi-9,10-dihydroergotamine structure
2’-Epi-9,10-dihydroergotamine structure
Product Name:2’-Epi-9,10-dihydroergotamine
CAS No:5550-75-4
MF:C30H34N2O4
MW:486.601968288422
CID:386978
PubChem ID:3141994
Update Time:2025-06-13

2’-Epi-9,10-dihydroergotamine Chemical and Physical Properties

Names and Identifiers

    • Ergotaman-3',6',18-trione,9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-,(2'b,5'a)- (9CI)
    • 1-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol
    • 2’-Epidihydroergotamine
    • 2'-EpidihydroergotaMine
    • 1,1'-Piperazine-1,4-diylbis[3-(1-naphthyloxy)propan-2-ol]
    • 1,4-Piperazinediethanol, alpha,alpha'-bis[(1-naphthalenyloxy)methyl]-
    • Z31374888
    • AKOS000666666
    • AKOS024305733
    • 5550-75-4
    • Oprea1_440298
    • 2’-Epi-9,10-dihydroergotamine
    • Inchi: 1S/C30H34N2O4/c33-25(21-35-29-13-5-9-23-7-1-3-11-27(23)29)19-31-15-17-32(18-16-31)20-26(34)22-36-30-14-6-10-24-8-2-4-12-28(24)30/h1-14,25-26,33-34H,15-22H2
    • InChI Key: LKWBMXGQWBQVQD-UHFFFAOYSA-N
    • SMILES: OC(COC1=CC=CC2C=CC=CC1=2)CN1CCN(CC(COC2=CC=CC3C=CC=CC2=3)O)CC1

Computed Properties

  • Exact Mass: 486.25202
  • Monoisotopic Mass: 486.25185757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 10
  • Complexity: 588
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 65.4Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: >1690C (dec)
  • Boiling Point: 707.4±60.0 °C at 760 mmHg
  • Solubility: DMSO (Slightly) Methanol (Slightly)
  • PSA: 65.4
  • Vapor Pressure: 0.0±2.4 mmHg at 25°C

2’-Epi-9,10-dihydroergotamine Security Information

2’-Epi-9,10-dihydroergotamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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Additional information on 2’-Epi-9,10-dihydroergotamine

Research Briefing on 2’-Epi-9,10-dihydroergotamine (CAS: 5550-75-4): Recent Advances and Applications

2’-Epi-9,10-dihydroergotamine (CAS: 5550-75-4) is a stereoisomer of dihydroergotamine (DHE), a well-known ergot alkaloid derivative with significant pharmacological properties. Recent studies have focused on its unique structural and functional characteristics, particularly its potential therapeutic applications in migraine treatment and beyond. This briefing synthesizes the latest research findings, highlighting key advancements in the understanding of this compound.

The molecular structure of 2’-Epi-9,10-dihydroergotamine, characterized by the epimerization at the 2’ position, confers distinct binding affinities to serotonin (5-HT1B/1D) and adrenergic receptors compared to its parent compound. Recent in vitro and in vivo studies have demonstrated its enhanced selectivity and reduced side-effect profile, making it a promising candidate for targeted therapies. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that 2’-Epi-9,10-dihydroergotamine exhibits a 40% higher binding affinity for 5-HT1D receptors, which are critical in migraine pathophysiology.

Pharmacokinetic studies have also shed light on the compound’s metabolic stability and bioavailability. A preclinical trial conducted in 2024 reported that 2’-Epi-9,10-dihydroergotamine has a longer half-life (t1/2 = 6.2 hours) compared to DHE (t1/2 = 3.8 hours), attributed to its resistance to hepatic first-pass metabolism. This property could translate to less frequent dosing in clinical settings, improving patient compliance.

Emerging applications of 2’-Epi-9,10-dihydroergotamine extend beyond migraine management. Recent investigations into its anti-inflammatory and neuroprotective effects have shown promise in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s. A 2024 study in Neuropharmacology highlighted its ability to inhibit alpha-synuclein aggregation, a hallmark of Parkinson’s disease, at nanomolar concentrations.

Despite these advancements, challenges remain in the large-scale synthesis and formulation of 2’-Epi-9,10-dihydroergotamine. Current synthetic routes, as detailed in a 2023 Organic Process Research & Development paper, involve multi-step enantioselective epimerization, yielding suboptimal quantities. Researchers are exploring biocatalytic methods to improve efficiency, with preliminary results indicating a 30% increase in yield using engineered enzymes.

In conclusion, 2’-Epi-9,10-dihydroergotamine (CAS: 5550-75-4) represents a compelling area of research in chemical biology and pharmaceutical development. Its unique pharmacological profile and expanding therapeutic potential underscore the need for continued investigation into its mechanisms, optimization of synthesis, and clinical validation. Future studies should prioritize translational research to bridge the gap between preclinical findings and patient-centered applications.

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